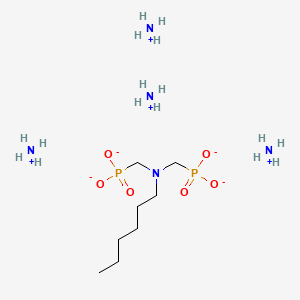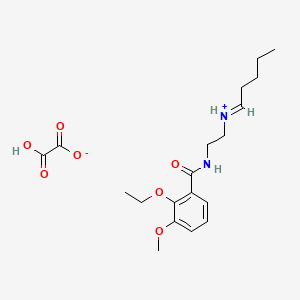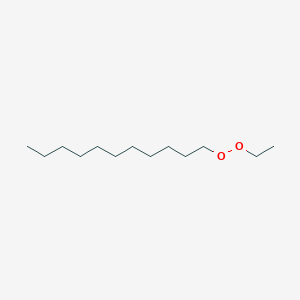
1-Ethylperoxyundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylperoxyundecane is an organic compound that belongs to the class of peroxides Peroxides are characterized by the presence of an oxygen-oxygen single bond
Vorbereitungsmethoden
The synthesis of 1-Ethylperoxyundecane typically involves the reaction of undecane with ethyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Ethylperoxyundecane undergoes several types of chemical reactions, including:
Oxidation: The peroxide bond can be cleaved to form radicals, which can further react with other molecules.
Reduction: The compound can be reduced to form alcohols or ethers.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Major products formed from these reactions include alcohols, ethers, and substituted peroxides.
Wissenschaftliche Forschungsanwendungen
1-Ethylperoxyundecane has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions.
Biology: It is studied for its potential role in oxidative stress and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and as a bleaching agent in the textile industry.
Wirkmechanismus
The mechanism of action of 1-Ethylperoxyundecane involves the generation of free radicals through the cleavage of the peroxide bond. These radicals can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage. The pathways involved in these interactions are complex and depend on the specific cellular context.
Vergleich Mit ähnlichen Verbindungen
1-Ethylperoxyundecane can be compared with other peroxides, such as hydrogen peroxide and tert-butyl hydroperoxide. While all these compounds generate free radicals, this compound is unique due to its longer alkyl chain, which can influence its reactivity and solubility. Similar compounds include:
Hydrogen peroxide: A simple peroxide with broad applications in disinfection and bleaching.
Tert-butyl hydroperoxide: A commonly used organic peroxide in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H28O2 |
|---|---|
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-ethylperoxyundecane |
InChI |
InChI=1S/C13H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-14-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
MUYAHFQMTDMGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


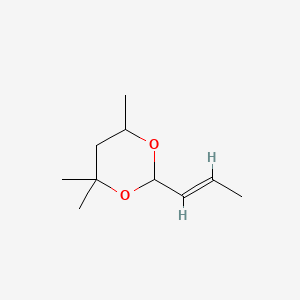
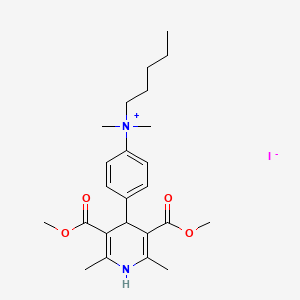
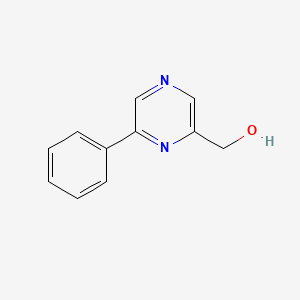
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
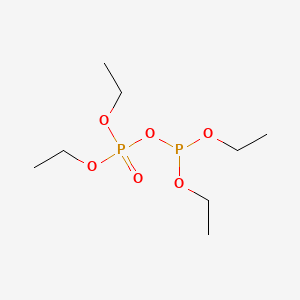
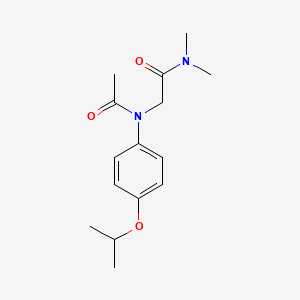
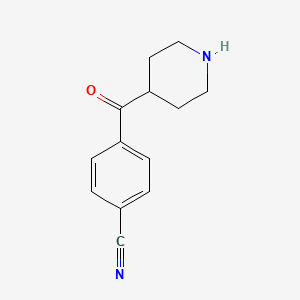
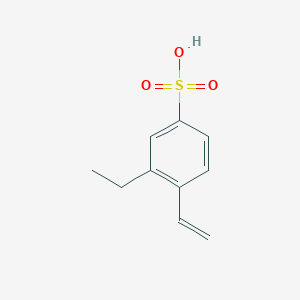
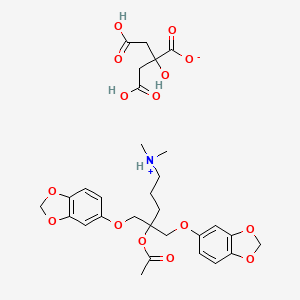
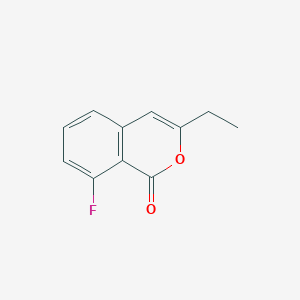

![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
